molecular formula C12H19NO2 B13935807 2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide CAS No. 58256-35-2

2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide

Cat. No.: B13935807
CAS No.: 58256-35-2
M. Wt: 209.28 g/mol
InChI Key: BVUZNVUMCIWKRM-UHFFFAOYSA-N
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Description

2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide is a chemical compound with the molecular formula C13H21NO2. It is known for its unique structure, which includes a norbornane ring system substituted with oxo and carboxamide groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide typically involves the reaction of 2-oxo-1-norbornanecarboxylic acid with N,N,7,7-tetramethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted norbornane derivatives.

Scientific Research Applications

2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1-norbornanecarboxamide: Lacks the tetramethyl substitution, resulting in different chemical properties.

    N,N-Dimethyl-2-oxo-1-norbornanecarboxamide: Contains dimethyl instead of tetramethyl groups, affecting its reactivity and applications.

Uniqueness

2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide is unique due to its tetramethyl substitution, which imparts distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

CAS No.

58256-35-2

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

N,N,7,7-tetramethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C12H19NO2/c1-11(2)8-5-6-12(11,9(14)7-8)10(15)13(3)4/h8H,5-7H2,1-4H3

InChI Key

BVUZNVUMCIWKRM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C(=O)N(C)C)C

Origin of Product

United States

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